molecular formula C22H20FN7O B2906572 (2-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-34-2

(2-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2906572
CAS RN: 920383-34-2
M. Wt: 417.448
InChI Key: YVCJYYMCBRJFCW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a triazolopyrimidine ring, and a piperazine ring . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of various metal catalysts, organocatalysts, and solvent systems . The 1,2,3-triazole scaffolds are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes .


Molecular Structure Analysis

The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .


Chemical Reactions Analysis

The 1,2,3-triazole ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .

Scientific Research Applications

PPAR Agonist Potential

The structural similarity of the compound to known PPAR agonists suggests potential applications in modulating peroxisome proliferator-activated receptors (PPARs). PPARs are involved in the regulation of various metabolic processes, including lipid metabolism and glucose homeostasis . The compound could be investigated for its efficacy as a triple-acting PPARα, -γ, and -δ agonist, which could have implications in treating metabolic disorders such as diabetes and obesity.

Antiviral Activity

Indole derivatives, which share a structural motif with the compound , have been reported to possess antiviral activities . This suggests that the compound could be synthesized and tested for inhibitory effects against various RNA and DNA viruses, potentially contributing to the development of new antiviral medications.

Anti-inflammatory Properties

Given the biological activities of related indole and triazole derivatives, the compound may exhibit anti-inflammatory properties. This could be particularly useful in the development of treatments for chronic inflammatory diseases .

Anticancer Research

Compounds with similar structures have shown promise in anticancer research. The compound could be investigated for its potential to act on specific cancer cell lines, possibly leading to the development of novel chemotherapeutic agents .

Antimicrobial Applications

The antimicrobial potential of indole derivatives indicates that the compound could be explored for its effectiveness against a range of bacterial and fungal pathogens, which could be valuable in addressing antibiotic resistance .

Enzyme Inhibition

Indole and triazole derivatives have been known to inhibit various enzymes, which is crucial in the regulation of biochemical pathways. The compound could be studied for its enzyme inhibition properties, potentially leading to applications in disease treatment or biochemical research .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with similar structures have been found to inhibit the growth of certain cancer cells . They can also display various biological effects including capable antibacterial activity .

Future Directions

The constant developments in the field of 1,2,3-triazoles indicate that they will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . They have found numerous applications in medicinal chemistry and will continue to be a subject of intense research.

properties

IUPAC Name

(2-fluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c1-15-6-8-16(9-7-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)17-4-2-3-5-18(17)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCJYYMCBRJFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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